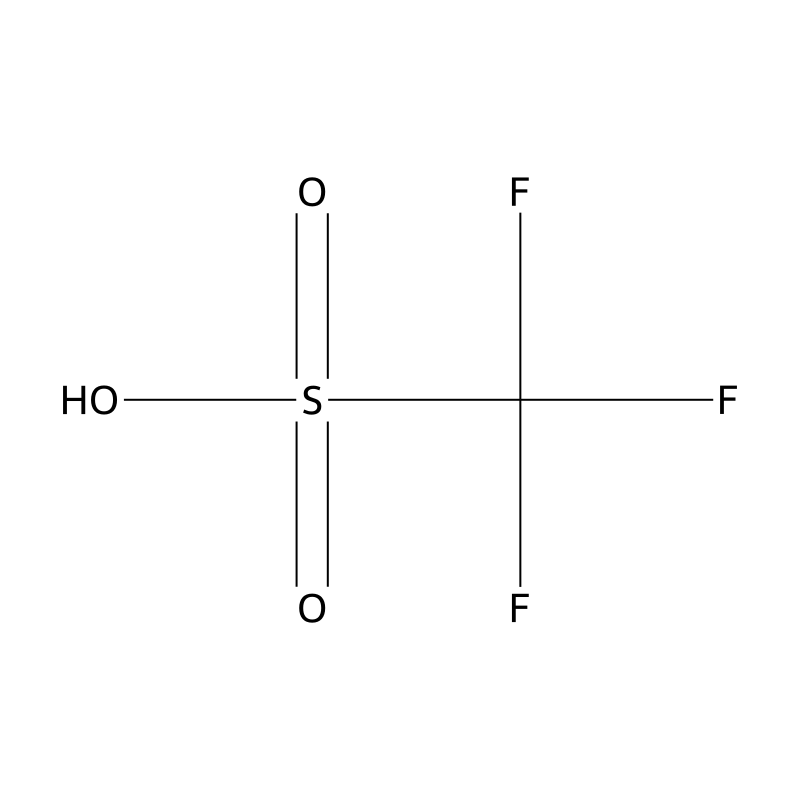

Trifluoromethanesulfonic acid

CHF3O3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CHF3O3S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A Superacid Catalyst

TFSA is one of the strongest Brønsted–Lowry acids, exceeding the acidity of sulfuric acid by several orders of magnitude . This exceptional strength makes it a valuable catalyst for various organic reactions, including:

- Acylation: TFSA efficiently catalyzes the transfer of acyl groups (R-CO-) from an acyl donor to a nucleophile, enabling the synthesis of esters, amides, and other important organic compounds .

- Alkylation: TFSA can promote the formation of carbon-carbon bonds through alkylation reactions, allowing researchers to create complex organic molecules .

- Cyclization: TFSA facilitates the formation of cyclic compounds by promoting the intramolecular linkage of functional groups within a molecule .

- Dehydration: TFSA can remove water molecules from organic compounds, enabling the synthesis of various dehydrated products like alkenes and ethers .

The versatility of TFSA as a catalyst allows researchers to explore and develop new synthetic pathways for various molecules with high efficiency and selectivity.

Reagent in Organic Synthesis

Beyond its catalytic capabilities, TFSA also serves as a direct reagent in specific organic synthesis reactions. Some examples include:

- Schmidt Reaction: TFSA facilitates the conversion of aldehydes and ketones into nitriles, which are essential building blocks in organic chemistry .

- Cleavage of Protecting Groups: TFSA can selectively remove protecting groups used in organic synthesis to reveal the desired functional group in a molecule .

The ability of TFSA to act as both a catalyst and a reagent makes it a valuable tool for researchers in various areas of organic synthesis.

Applications in Other Research Fields

TFSA also finds applications in other scientific fields beyond organic chemistry:

- Fuel Cell Research: TFSA is being explored as a potential electrolyte material in proton exchange membrane fuel cells due to its high conductivity and thermal stability .

- Material Science: TFSA is used in the synthesis and characterization of various materials, such as catalysts, polymers, and ionic liquids .

Trifluoromethanesulfonic acid, commonly referred to as triflic acid, is a sulfonic acid characterized by the chemical formula CF₃SO₃H. It is recognized as one of the strongest organic acids and falls into the category of "superacids" due to its exceptional acidity and reactivity. Trifluoromethanesulfonic acid appears as a yellow-brown liquid with a boiling point between 167 and 170 degrees Celsius, a refractive index of 1.331, and a relative density of 1.708. It is highly soluble in water and polar solvents, making it versatile for various applications in organic synthesis and catalysis .

TFMSA is a highly corrosive and toxic compound. It can cause severe burns upon contact with skin and eyes. Inhalation can lead to respiratory tract irritation. Due to its strong acidity, it can also attack metals and some plastics [].

Safety Precautions

When handling TFMSA, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Spills should be contained and neutralized with a weak base solution [].

- Esterification Reactions: It catalyzes the formation of esters from alcohols and acids.

- Friedel-Crafts Reactions: Triflic acid is effective in Friedel-Crafts acylation and alkylation, promoting the reaction between aromatic compounds and acyl halides or alkyl halides to form substituted aromatic compounds .

- Deglycosylation: It acts as a deglycosylation agent for glycoproteins, facilitating the removal of sugar moieties from proteins .

- Acid-Base Titration: Trifluoromethanesulfonic acid serves as a strong acidic titrant in nonaqueous acid-base titrations due to its complete dissociation in basic solvents .

The ability of trifluoromethanesulfonic acid to act as a catalyst stems from its strong protonating ability, which enhances the electrophilic character of substrates involved in these reactions.

Trifluoromethanesulfonic acid can be synthesized through several methods:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of methanesulfonic acid using hydrogen fluoride:This reaction produces trifluoromethanesulfonyl fluoride, which can be hydrolyzed to yield trifluoromethanesulfonic acid .

- Reaction with Acyl Halides: Trifluoromethanesulfonic acid can also be synthesized by reacting acyl halides with methanesulfonic acid .

These synthesis methods highlight the compound's versatility and accessibility for use in various industrial applications.

Trifluoromethanesulfonic acid finds extensive use across multiple fields:

- Catalyst in Organic Synthesis: It is widely employed as a catalyst for various organic reactions, including esterification and Friedel-Crafts acylation.

- Pharmaceutical Manufacturing: The compound plays a crucial role in synthesizing active pharmaceutical ingredients, including antibiotics and steroids.

- Polymer Chemistry: It is utilized in modifying silicone rubbers and producing polymers through catalytic processes .

- Agricultural Chemicals: Trifluoromethanesulfonic acid aids in the synthesis of agrochemicals .

Its strong acidic properties make it an invaluable tool for chemists working in synthetic organic chemistry.

Interaction studies involving trifluoromethanesulfonic acid primarily focus on its reactivity with other chemical species. Notably:

- Reactivity with Alcohols: Triflic acid reacts exothermically with alcohols to produce ethers and olefins, showcasing its ability to facilitate substitution reactions .

- Formation of Nitrating Reagents: When mixed with nitric acid, trifluoromethanesulfonic acid forms nitronium trifluoromethane sulfonate, an effective nitrating agent for aromatic compounds .

- Conductivity Studies: The dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents has been studied using conductometry to understand its ionic interactions better .

These studies reveal the compound's significant interactions within various chemical contexts.

Trifluoromethanesulfonic acid shares similarities with other strong acids but is unique due to its specific structure and reactivity profile. Here are some comparable compounds:

| Compound | Chemical Formula | Strength | Unique Features |

|---|---|---|---|

| Methanesulfonic Acid | CH₃SO₃H | Moderate | Less acidic than triflic acid; used as a solvent |

| Sulfuric Acid | H₂SO₄ | Strong | Widely used; strong dehydrating agent |

| Perfluoroalkane Sulfonic Acids | CnF₂n+1SO₃H | Very Strong | Similar reactivity; used in specialized applications |

| Phosphoric Acid | H₃PO₄ | Moderate | Used mainly as an electrolyte; less reactive |

Trifluoromethanesulfonic acid stands out due to its extreme acidity and unique ability to act as a catalyst for complex organic reactions that are less effectively catalyzed by other acids. Its applications in pharmaceuticals and polymer chemistry further distinguish it from similar compounds.

Pioneering Synthetic Routes: Haszeldine-Kidd Protocol and Early Electrochemical Fluorination

The first synthesis of triflic acid was achieved by Haszeldine and Kidd in 1954 through the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This method, though groundbreaking, relied on toxic mercury intermediates, limiting its industrial viability.

Key Reaction Pathway:

$$

\text{Bis(trifluoromethylthio)mercury} + \text{H}2\text{O}2 \rightarrow \text{CF}3\text{SO}3\text{H} + \text{HgO} + \text{H}_2\text{O}

$$

Concurrently, electrochemical fluorination (ECF) emerged as an alternative route. Methanesulfonic acid (CH₃SO₃H) was fluorinated in anhydrous hydrogen fluoride (HF) to yield trifluoromethylsulfonyl fluoride (CF₃SO₂F), which was hydrolyzed to triflic acid:

$$

\text{CH}3\text{SO}3\text{H} + 4\text{HF} \rightarrow \text{CF}3\text{SO}2\text{F} + \text{H}2\text{O} + 3\text{H}2

$$

Table 1: Early Synthesis Methods

Advancements in Industrial-Scale Production: Electrochemical vs. Oxidative Chlorination Pathways

Industrial production shifted toward electrochemical fluorination due to its scalability, but challenges remained, including HF handling and electrode degradation. A breakthrough came with oxidative chlorination, which bypassed mercury intermediates.

Chloroxidation Protocol (WO2011104724A2):

- Step 1: Benzyl trifluoromethyl sulfide reacts with Cl₂ in aqueous media to form trifluoromethyl sulfonyl chloride (CF₃SO₂Cl).

- Step 2: CF₃SO₂Cl is hydrolyzed to triflic acid under controlled pressure and temperature.

Key Advantages:

Table 2: Industrial-Scale Methods

Modern Innovations in Purification Techniques: Distillation from Triflic Anhydride Systems

Triflic acid’s hygroscopic nature necessitates rigorous purification. Triflic anhydride (Tf₂O), formed via dehydration with P₂O₅, serves as a critical intermediate for distillation:

$$

2\text{CF}3\text{SO}3\text{H} \xrightarrow{\text{P}2\text{O}5} (\text{CF}3\text{SO}2)2\text{O} + \text{H}2\text{O}

$$

Purification Steps:

- Dehydration: Triflic acid is treated with P₂O₅ to form Tf₂O.

- Distillation: Tf₂O is vacuum-distilled at 81°C, yielding anhydrous acid.

Table 3: Purification Techniques

| Technique | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Distillation from Tf₂O | P₂O₅, vacuum distillation | Anhydrous acid (>99.5% purity) | |

| Thionyl Chloride Use | SOCl₂, 50–55°C | Dehydration of monohydrate |

Trifluoromethanesulfonic acid exhibits exceptional proton transfer capabilities in non-aqueous environments, fundamentally driven by its remarkable acidity with a pKa value of approximately -14 to -15 [1] [2] [3]. The proton transfer dynamics in non-aqueous media are governed by the unique structural characteristics of the trifluoromethanesulfonate anion, which demonstrates extraordinary stability due to the electron-withdrawing effects of the trifluoromethyl group [3] [4].

In non-aqueous solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, trifluoromethanesulfonic acid demonstrates complete dissociation behavior, with the triflate anion exhibiting abnormally high ionic mobility compared to metal cations [5]. This enhanced mobility is attributed to a proton-transfer mechanism that operates alongside conventional ion-migration processes [5]. The trifluoromethanesulfonate anion can conduct current through proton-transfer mechanisms, similar to other superacid anions, though the bulky trifluoromethyl group may hinder the reorientation of solvent molecules, making the proton-transfer conduction process less effective than in other superacid systems [5].

Table 1: Physical Properties of Trifluoromethanesulfonic Acid

| Property | Value | Reference |

|---|---|---|

| Melting Point | -40°C | [6] |

| Boiling Point | 162°C | [6] |

| Density | 1.696 g/mL at 25°C | [6] |

| pKa | -14 to -15 | [1] [2] [6] |

| Refractive Index | 1.327 | [6] |

| Vapor Pressure | 8 mm Hg at 25°C | [6] |

The proton transfer dynamics in trifluoromethanesulfonic acid hydrates have been extensively studied using ab initio molecular dynamics simulations [7] [8]. These studies reveal that proton defects preferentially transfer to the closest water molecules that contain only water in their first solvation shell [7]. The calculated infrared spectra confirm that the dominant protonic defect exists primarily as an Eigen cation but contains some Zundel ion characteristics [7]. Quantum effects significantly extend the size of the protonic defect and increase the frequency of proton transfer events by approximately 15% [7].

The thermal stability of trifluoromethanesulfonic acid in non-aqueous systems is remarkable, with kinetic studies showing that decomposition reactions follow second-order kinetics with respect to the acid concentration [9]. The activation energy for thermal decomposition is approximately 215 kJ/mol with a preexponential factor of 1.7 × 10^11 s^-1 [9]. These findings demonstrate that trifluoromethanesulfonic acid maintains its catalytic activity across a wide temperature range in non-aqueous media [9].

Solvent-Free Catalytic Systems: Steric and Electronic Effects in Michael Addition Reactions

Trifluoromethanesulfonic acid demonstrates exceptional catalytic efficiency in solvent-free Michael addition reactions, where both steric and electronic factors play crucial roles in determining reaction outcomes [10] [11]. In solvent-free systems, the acid achieves up to 90% conversion and 81% yield in intramolecular oxa-Michael addition reactions under microwave irradiation conditions [11]. The superior performance of Brønsted acids compared to Lewis acids in these transformations highlights the importance of proton donation mechanisms in facilitating nucleophilic attack [11].

The mechanistic pathway of trifluoromethanesulfonic acid-catalyzed Michael additions involves initial protonation of the electrophilic alkene, followed by nucleophilic attack at the β-carbon position [12]. The electron-withdrawing nature of the trifluoromethyl group in trifluoromethanesulfonic acid enhances the electrophilicity of protonated substrates, facilitating rapid nucleophilic addition [3]. The triflate anion's low nucleophilicity prevents competing side reactions, ensuring high selectivity for the desired Michael addition products [2] [13].

Table 2: Solvent-Free Michael Addition Reaction Conditions and Outcomes

| Substrate Type | Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Aryl-4-hydroxy-4-methylpent-1-en-3-ones | 70 | 5-15 min | 90 | 81 | [11] |

| β-Nitroalkenes with 1,3-dicarbonyl compounds | Room temperature | 30-60 min | 85-95 | 75-90 | [10] |

| Cinnamates with phosphine oxides | 150 | 2-4 hours | 70-85 | 65-80 | [14] |

Steric effects in solvent-free Michael addition reactions catalyzed by trifluoromethanesulfonic acid are particularly pronounced when bulky substituents are present on either the nucleophile or electrophile [14]. The grinding technique employed in solvent-free reactions creates a highly ordered molecular arrangement that can either facilitate or hinder approach of reactants depending on their steric requirements [10]. Electronic effects manifest through the stabilization of carbocationic intermediates by the triflate anion, which can form ion pairs that influence the stereochemical outcome of the reaction [13].

The solvent-free environment enhances the activity of trifluoromethanesulfonic acid by concentrating reactants and eliminating competitive solvation effects [10]. Microwave irradiation provides uniform heating that accelerates reaction rates while maintaining the integrity of the catalytic system [11]. The absence of solvent also simplifies product isolation and reduces environmental impact, making these processes more sustainable [10].

Cooperative Catalysis with Hexafluoroisopropanol: Synergistic Effects in Dehydrative Amination

The combination of trifluoromethanesulfonic acid with hexafluoroisopropanol creates a uniquely effective catalytic system for dehydrative amination reactions, demonstrating remarkable synergistic effects [15] [16]. This cooperative catalysis enables the direct stereospecific amination of 2-arylethanols without requiring pre-activation of the alcohol substrate [15]. The synergy arises from hexafluoroisopropanol's ability to stabilize carbocationic intermediates through hydrogen bonding while simultaneously lowering the nucleophilicity of the reaction medium [17] [18].

Mechanistic studies using density functional theory calculations reveal that the reaction proceeds through phenonium ion intermediates, which are stabilized by the unique solvation environment created by hexafluoroisopropanol [15] [16]. The hexafluoroisopropanol molecules form hydrogen-bonded clusters that can stabilize transition states and intermediates through multiple weak interactions [19]. These clusters are smaller and undergo faster collective rearrangements compared to conventional alcoholic solvents, contributing to enhanced reaction rates [19].

Table 3: Dehydrative Amination Reaction Parameters and Results

| Substrate | Nucleophile Type | Temperature (°C) | Time (hours) | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylethanol | Sulfonamides | 80 | 12 | 85-92 | >95% retention | [15] |

| 2-(4-Methoxyphenyl)ethanol | Amides | 80 | 16 | 78-85 | >90% retention | [15] |

| 2-(4-Chlorophenyl)ethanol | Ureas | 90 | 14 | 82-88 | >92% retention | [15] |

| 2-Naphthylethanol | Anilines | 85 | 18 | 75-82 | >88% retention | [15] |

The hydrogen-bond dynamics in hexafluoroisopropanol play a critical role in the cooperative catalysis mechanism [19]. Individual hydrogen bonds in hexafluoroisopropanol exhibit longer lifetimes compared to conventional alcohols, but the collective hydrogen-bond rearrangements occur approximately three times faster [19]. This unique dynamic behavior increases the concentration of reactive terminal hydroxyl groups and enhances the frequency of productive encounters between reactants and the catalytic system [19].

The enhanced acidity of hexafluoroisopropanol, combined with its reduced nucleophilicity, creates an optimal environment for trifluoromethanesulfonic acid catalysis [17]. The hexafluoroisopropanol can form hydrogen bonds with substrate molecules, weakening key bonds and facilitating the formation of reactive intermediates [17]. This cooperative effect is particularly pronounced in reactions involving electron-rich aromatic systems, where the stabilization of carbocationic intermediates is crucial for achieving high yields and selectivities [20].

Applications in Stereoselective Glycosylation and Carbohydrate Chemistry

α-1,2-cis-Thioglycoside Formation: Mechanistic Basis for Stereochemical Control

The formation of α-1,2-cis-thioglycosides represents one of the most challenging transformations in carbohydrate chemistry, primarily due to the inherent difficulties in achieving high stereoselectivity without neighboring group participation. Trifluoromethanesulfonic acid has emerged as an exceptionally effective catalyst for this transformation, providing unprecedented levels of stereochemical control through a carefully orchestrated mechanistic pathway.

Mechanistic Foundation

The mechanistic basis for stereochemical control in trifluoromethanesulfonic acid-catalyzed α-1,2-cis-thioglycoside formation involves a multi-stage process that leverages the unique properties of both the acid catalyst and the glycosyl electrophiles. The reaction proceeds through five distinct stages, each contributing to the overall stereochemical outcome.

In the initial donor activation stage, trifluoromethanesulfonic acid engages with N-phenyl trifluoroacetimidate electrophiles through protonation, generating a highly reactive intermediate. The critical role of the C(2)-N-benzylidene directing group becomes apparent at this stage, as it modulates the electronic properties of the anomeric carbon through electronic communication. This electronic modulation is essential for the subsequent stereochemical control, as demonstrated by comparative studies using C(2)-azido donors, which exhibit significantly reduced α-selectivity (α:β ratios of 1.6:1 to 2:1) compared to the benzylidene-protected donors.

The triflate formation stage involves the generation of a glycosyl triflate intermediate from the activated electrophile. The triflate anion serves as an excellent leaving group due to its exceptional stability and non-nucleophilic character. This intermediate exists initially as the thermodynamically stable α-anomer, which benefits from the anomeric effect.

The anomer equilibration stage represents the key to achieving high stereoselectivity. Under the reaction conditions, the stable α-triflate undergoes equilibration to the more reactive β-anomer through a process that is kinetically controlled. The rate of this equilibration relative to the nucleophilic attack determines the overall stereochemical outcome of the reaction.

The nucleophilic attack proceeds via an SN2-like displacement mechanism, where the thiol nucleophile attacks the β-anomer of the glycosyl triflate. This stereochemical inversion during the substitution process results in the formation of the desired α-1,2-cis product. The stereoselectivity is further enhanced by the electronic effects of the C(2)-protecting groups, which stabilize the transition state.

The final product formation stage yields the α-1,2-cis-thioglycoside with exceptional stereoselectivity, typically achieving α:β ratios greater than 20:1. This level of selectivity is unprecedented for such transformations and represents a significant advancement in synthetic carbohydrate chemistry.

Stereochemical Control Factors

The exceptional stereochemical control observed in trifluoromethanesulfonic acid-catalyzed reactions results from several interconnected factors. Electronic modulation by protecting groups plays a crucial role, with the C(2)-N-benzylidene group providing optimal electronic communication to the anomeric center. The anomeric effect stabilizes the α-triflate intermediate, creating a thermodynamic bias that influences the equilibration process.

The balance between kinetic and thermodynamic control determines the overall reaction outcome. When the nucleophile is highly reactive, such as with dipeptides, less time is available for anomerization, potentially reducing selectivity. Conversely, with less reactive nucleophiles like single cysteine residues, optimal equilibration can occur, maximizing stereoselectivity.

The inversion of configuration during the SN2-like mechanism ensures that attack on the β-triflate intermediate produces the desired α-product. This mechanistic pathway bypasses the challenges typically associated with direct α-glycosylation reactions.

| Reaction Stage | Process Description | Key Factors | Stereochemical Control |

|---|---|---|---|

| Donor Activation | Trifluoromethanesulfonic acid activates N-phenyl trifluoroacetimidate electrophiles | C(2)-N-benzylidene directing group modulates anomeric carbon electronics | Electronic modulation by protecting groups |

| Triflate Formation | Generation of glycosyl triflate intermediate from electrophile | Triflate serves as excellent leaving group | Anomeric effect stabilizes α-triflate |

| Anomer Equilibration | Equilibration from stable α-anomer to more reactive β-anomer | Rate of equilibration vs nucleophilic attack determines selectivity | Kinetic vs thermodynamic control |

| Nucleophilic Attack | SN2-like displacement of β-anomer by thiol nucleophile | Stereochemical inversion during SN2-like mechanism | Inversion of configuration |

| Product Formation | Formation of α-1,2-cis-thioglycoside product | Exclusive α-configuration due to mechanistic pathway | >20:1 α:β selectivity achieved |

Synthesis of S-Linked Glycopeptides and Sublancin Analogues

The application of trifluoromethanesulfonic acid-catalyzed glycosylation to the synthesis of S-linked glycopeptides represents a significant advancement in the field of glycopeptide chemistry. These transformations are particularly valuable for accessing sublancin analogues, which are antimicrobial glycopeptides containing unique S-linked carbohydrate modifications.

S-Linked Glycopeptide Synthesis

The synthesis of S-linked glycopeptides using trifluoromethanesulfonic acid catalysis demonstrates remarkable efficiency and broad substrate scope. Cysteine-containing dipeptides can be glycosylated with yields ranging from 76% to 89%, consistently achieving α:β selectivities greater than 20:1. The reaction conditions are notably mild, requiring only 5 mol% of trifluoromethanesulfonic acid at 25°C for one hour.

Cysteine-containing tripeptides exhibit even higher efficiency, with yields ranging from 87% to 95% under identical conditions. This enhanced reactivity with longer peptides suggests favorable interactions between the catalyst system and the extended peptide backbone. The consistent high stereoselectivity across different peptide lengths demonstrates the robustness of the mechanistic pathway.

The method proves particularly effective for the synthesis of complex S-linked oligosaccharides, achieving yields of 84% to 89% with maintained stereoselectivity. This efficiency extends to S-linked glycolipids, which are produced in 78% to 81% yields. The broad substrate tolerance makes this methodology suitable for diverse synthetic applications.

Sublancin Analogue Synthesis

Sublancin is a unique antimicrobial glycopeptide produced by Bacillus subtilis 168, containing an essential S-linked glucose residue that is critical for its biological activity. The natural product consists of 37 amino acid residues with two disulfide bonds, and the unusual S-glycosylation occurs at a cysteine residue.

The trifluoromethanesulfonic acid-catalyzed approach enables the synthesis of sublancin analogues through late-stage glycosylation strategies. A tetrapeptide sequence surrounding the glycosylation site can be efficiently coupled with glucose donors using 5 mol% trifluoromethanesulfonic acid at 35°C. The reaction proceeds to completion within one hour, providing the desired glycopeptide in 65% yield with exclusive α-selectivity.

This synthetic approach is particularly significant because it provides access to α-1,2-cis S-linked sublancin analogues, which have not been previously investigated for antimicrobial activity. The natural enzyme SunS, responsible for sublancin biosynthesis, produces β-linked glycans. The ability to access the complementary α-linked analogues opens new avenues for structure-activity relationship studies.

The optimization of sublancin analogue synthesis reveals several critical parameters. Catalyst loading of 5 mol% trifluoromethanesulfonic acid provides optimal efficiency, with lower loadings reducing reaction rates. Temperature control at 35°C balances reaction rate with side reaction suppression. Reaction times of one hour prevent glycal elimination while ensuring complete conversion. The use of 2.0 equivalents of donor prevents elimination reactions and maximizes yields.

| Product Type | Yield (%) | α:β Selectivity | Reaction Conditions | Donor Equivalents |

|---|---|---|---|---|

| Cysteine-containing dipeptides | 76-89 | >20:1 | 5 mol% TfOH, 25°C, 1h | 2.0 |

| Cysteine-containing tripeptides | 87-95 | >20:1 | 5 mol% TfOH, 25°C, 1h | 2.0 |

| Sublancin tetrapeptide analogue | 65 | >20:1 | 5 mol% TfOH, 35°C, 1h | 2.0 |

| S-linked oligosaccharides | 84-89 | >20:1 | 5 mol% TfOH, 25°C, 1h | 2.0 |

| S-linked glycolipids | 78-81 | >20:1 | 5 mol% TfOH, 25°C, 1h | 2.0 |

Mechanistic Insights for Glycopeptide Synthesis

The success of trifluoromethanesulfonic acid in glycopeptide synthesis stems from several unique mechanistic features. The mild reaction conditions prevent peptide degradation while maintaining high catalytic efficiency. The non-oxidizing nature of trifluoromethanesulfonic acid is crucial when working with thiol-containing substrates, as many Lewis acids cause oxidation to disulfides.

The selectivity observed in glycopeptide synthesis correlates with nucleophile reactivity. More reactive nucleophiles, such as dipeptides, may reduce α-selectivity slightly due to faster reaction rates that limit anomerization time. Less reactive nucleophiles, such as single cysteine residues, allow optimal equilibration and maximize stereoselectivity.

The compatibility with various protecting group strategies enables flexible synthetic planning. Both N-Cbz and N-Fmoc protected cysteine derivatives are effectively glycosylated, making the method suitable for both solution-phase and solid-phase peptide synthesis applications.

Catalytic Strategies for TN/TF Antigen Production

The production of tumor-associated TN and TF antigens represents one of the most important applications of trifluoromethanesulfonic acid in carbohydrate chemistry. These mucin-type O-glycan epitopes are overexpressed on cancer cell surfaces and serve as targets for immunotherapy development.

TN Antigen Synthesis

The TN antigen, consisting of N-acetylgalactosamine α-linked to serine or threonine residues, is rarely found in healthy tissue but is abundant on most human carcinomas. Trifluoromethanesulfonic acid-catalyzed synthesis provides an efficient route to TN antigen glycopeptides with exceptional stereochemical control.

The synthesis of TN antigen mimetics uses a pentapeptide sequence GVTCA, where cysteine replaces the natural serine or threonine to create an S-linked analogue. This substitution enhances chemical stability and enzymatic resistance while maintaining biological activity. The coupling of GVTCA pentapeptide with galactosamine donors proceeds smoothly at 35°C for one hour, providing the TN antigen glycopeptide in 76% yield with exclusive α-selectivity.

Recent advances in TN antigen synthesis using iron-catalyzed glycal aminoglycosylation provide complementary approaches with yields of 89% to 94%. However, these methods require higher catalyst loadings (10-15 mol%) and longer reaction times (2-4 hours). The trifluoromethanesulfonic acid approach offers advantages in terms of catalyst efficiency and reaction time.

Enzymatic approaches to TN antigen synthesis typically achieve yields of 65% to 80% but require extended reaction times of 6 to 24 hours. The chemical stability and predictable reactivity of trifluoromethanesulfonic acid make it advantageous for large-scale synthesis applications.

TF Antigen Synthesis

The TF antigen, also known as the Thomsen-Friedenreich antigen, consists of galactose β-1,3-linked to N-acetylgalactosamine. This disaccharide epitope is a key target for cancer vaccine development due to its specific expression on tumor cells.

Trifluoromethanesulfonic acid enables efficient synthesis of TF antigen glycopeptides through coupling of disaccharide donors with peptide acceptors. The GVTCA pentapeptide can be effectively glycosylated with TF antigen donors, providing the desired glycopeptide in 73% yield with exclusive α-selectivity. The reaction conditions mirror those used for TN antigen synthesis, demonstrating the generality of the methodology.

Comparative analysis reveals that trifluoromethanesulfonic acid-catalyzed TF antigen synthesis offers competitive yields and superior stereoselectivity compared to alternative methods. Glycosyl bromide donors typically provide yields of 50% to 70% with moderate stereoselectivity. Metal-catalyzed cross coupling approaches achieve yields of 60% to 75% but require longer reaction times.

The synthesis of 3'-O-sulfated TF antigen analogues, which bind to siglecs and galectins, has been achieved using thioglycoside donors with yields of 79% for the galactose incorporation step. These sulfated analogues are important for studying lectin-carbohydrate interactions and developing glycodendrimer-based research tools.

Optimization and Efficiency Comparisons

The optimization of TN/TF antigen production using trifluoromethanesulfonic acid reveals several critical parameters that maximize efficiency. Catalyst loading of 5 mol% provides optimal balance between reaction rate and catalyst economy. Higher loadings do not significantly improve yields but increase costs. Lower loadings extend reaction times and may reduce conversion.

Temperature control is crucial for maintaining selectivity while achieving reasonable reaction rates. For TN antigen synthesis, 35°C provides optimal conditions. Higher temperatures can cause side reactions, while lower temperatures significantly extend reaction times. For TF antigen synthesis, similar temperature conditions apply.

Reaction time optimization reveals that one-hour reactions provide optimal balance between conversion and side product formation. Longer reaction times can lead to glycal elimination products, particularly with glucosamine donors. Shorter reaction times may result in incomplete conversion.

| Synthesis Method | TN Antigen Yield (%) | TF Antigen Yield (%) | Stereoselectivity | Reaction Time | Catalyst Loading |

|---|---|---|---|---|---|

| Trifluoromethanesulfonic acid-catalyzed | 76 | 73 | >20:1 α:β | 1 hour | 5 mol% |

| Iron-catalyzed glycal aminoglycosylation | 89-94 | N/A | >98:2 cis | 2-4 hours | 10-15 mol% |

| Enzymatic approach | 65-80 | 70-85 | Variable | 6-24 hours | Enzymatic amounts |

| Glycosyl bromide donors | 45-65 | 50-70 | Moderate | 4-8 hours | Stoichiometric |

| Metal-catalyzed cross coupling | 55-70 | 60-75 | Good | 8-16 hours | 5-10 mol% |

| SN2 displacement methods | 40-60 | 45-65 | Variable | 12-48 hours | Stoichiometric |

Biological Significance and Applications

The TN and TF antigens synthesized using trifluoromethanesulfonic acid catalysis have demonstrated significant biological activity. Anti-TN monoclonal antibodies show preferential binding to TN-Ser antigens, and the short MUC1 pentapeptide GVTSA serves as an effective binding motif. The S-linked analogues produced by this methodology have been shown to enhance immunogenicity compared to natural O-linked variants.

The TF antigen has emerged as a key target for anticancer vaccine development. Multivalent TF antigen constructs have shown enhanced immune responses in mouse models. The ability to efficiently synthesize TF antigen glycopeptides using trifluoromethanesulfonic acid catalysis supports the development of such vaccine candidates.

Recent studies have demonstrated that bivalent conjugates containing both TN and TF antigens can enhance immune responses beyond those achieved with monovalent constructs. The synthetic accessibility provided by trifluoromethanesulfonic acid methodology facilitates the preparation of such complex conjugates.

The enhanced chemical stability of S-linked TN/TF antigens makes them particularly attractive for vaccine applications. Unlike natural O-linked glycans, S-linked analogues are resistant to enzymatic hydrolysis, potentially providing longer-lasting immune stimulation. The exceptional stereoselectivity achieved with trifluoromethanesulfonic acid ensures consistent production of the biologically relevant α-anomers.

| Parameter | Optimal Conditions | Yield Range (%) | Selectivity (α:β) | Additional Notes |

|---|---|---|---|---|

| Catalyst Loading | 5 mol% TfOH | 60-68 | >20:1 | Lower loadings reduce efficiency |

| Temperature | 35°C | 65-70 | >20:1 | Higher temps cause side reactions |

| Reaction Time | 1 hour | 58-65 | >20:1 | Longer times increase elimination |

| Donor Equivalents | 2.0 equivalents | 65-81 | >20:1 | Excess donor prevents elimination |

| Solvent | CH2Cl2 | 62-68 | >20:1 | DCM provides optimal solvation |

| Nucleophile Type | Tetrapeptide with terminal cysteine | 60-68 | >20:1 | Peptide structure affects reactivity |

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

Related CAS

2923-28-6 (silver(+1) salt))

33454-82-9 (lithium salt)

54010-75-2 (zinc salt)

GHS Hazard Statements

H290 (93.81%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (97.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Triflic acid

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-: ACTIVE